molecular formula C8H7NO B037597 7-Methylfuro[3,2-c]pyridine CAS No. 117612-65-4

7-Methylfuro[3,2-c]pyridine

Cat. No.: B037597
CAS No.: 117612-65-4
M. Wt: 133.15 g/mol
InChI Key: NYTYYKRMSJSVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylfuro[3,2-c]pyridine is a heterocyclic compound that has garnered significant attention due to its potential therapeutic and industrial applications. It belongs to the furo[3,2-c]pyridine family, known for its diverse biological activities. This compound is characterized by a fused ring structure combining a furan ring and a pyridine ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylfuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-alkynyl-1-methylpyridin-2(1H)-ones with molecular iodine and sodium iodide, yielding the desired product in high yields (79%-92%) . Another method includes the use of fluorinated pyridines, where selective fluorination is achieved through various reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 7-Methylfuro[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and amines are used under specific conditions to achieve substitution.

Major Products Formed:

Scientific Research Applications

7-Methylfuro[3,2-c]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being explored for its potential therapeutic applications, particularly in the development of new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-Methylfuro[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond acceptor, facilitating interactions with proteins and enzymes. This interaction can lead to the modulation of various biological pathways, contributing to its therapeutic effects . The presence of the furan and pyridine rings allows for unique binding properties, enhancing its activity and selectivity .

Comparison with Similar Compounds

    Furo[2,3-c]pyridine: Another member of the furopyridine family with similar structural features but different biological activities.

    2-Methylfuro[3,2-c]pyridine: A closely related compound with a methyl group at a different position, leading to variations in its chemical and biological properties.

    4-Chloromethyl-2-hetarylfuro[2,3-c]pyridine: A derivative with significant anti-infective activity.

Uniqueness: 7-Methylfuro[3,2-c]pyridine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

7-methylfuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-4-9-5-7-2-3-10-8(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTYYKRMSJSVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described for 6-methylfuro[3,2-c]pyridine (Example 12, step C) except 4-chloro-7-methylfuro[3,2-c]pyridine was substituted for 4-chloro-6-methylfuro[3,2-c]-pyridine. Title compound was obtained pure in 81% yield after distillation under vacuum, b.p. 74° C./2.2 mm Hg. This material crystallized, m.p. 41°-43° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.